molecular formula C14H20O2 B12826630 Ethyl 5-(tert-butyl)-2-methylbenzoate

Ethyl 5-(tert-butyl)-2-methylbenzoate

Cat. No.: B12826630
M. Wt: 220.31 g/mol
InChI Key: NJISYTZDYIBOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(tert-butyl)-2-methylbenzoate is a synthetic benzoate ester compound intended for research and development purposes. As a sterically hindered benzoate derivative, this class of compounds is of significant interest in organic synthesis and materials science. The structure, featuring both tert-butyl and methyl substituents on the aromatic ring, is designed to influence the molecule's electron density and steric profile. Such properties make related tert-butyl-substituted aromatics valuable as intermediates in the synthesis of more complex molecules, including ligands for catalysts, pharmaceuticals, and advanced polymers. The ester functional group also provides a handle for further chemical transformations, such as hydrolysis or transesterification. Researchers investigating antioxidants may find this compound relevant, as tert-butylphenolic structures are widely studied for their ability to donate hydrogen atoms to stabilize free radicals and interrupt oxidative degradation processes in various substrates . This product is characterized by its high purity to ensure consistent performance in experimental settings. It is supplied strictly for research use only and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 5-tert-butyl-2-methylbenzoate

InChI

InChI=1S/C14H20O2/c1-6-16-13(15)12-9-11(14(3,4)5)8-7-10(12)2/h7-9H,6H2,1-5H3

InChI Key

NJISYTZDYIBOOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Fischer Esterification Method

Reaction Scheme:

$$
\text{5-(tert-butyl)-2-methylbenzoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{Ethyl 5-(tert-butyl)-2-methylbenzoate} + \text{water}
$$

Key Details:

  • Reactants: 5-(tert-butyl)-2-methylbenzoic acid and ethanol.
  • Catalyst: Strong acid such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux temperature to drive the equilibrium toward ester formation.
  • Reaction Time: Typically several hours to ensure complete conversion.
  • Workup: Removal of water to shift equilibrium, followed by purification (e.g., distillation or recrystallization).

Industrial Adaptations:

  • Use of continuous flow reactors to improve heat management and reaction efficiency.
  • Employment of fixed-bed reactors packed with acidic ion-exchange resins as heterogeneous catalysts, facilitating easier separation and reuse.
  • Optimization of reaction parameters to maximize yield and minimize by-products.

Alternative Synthetic Routes and Considerations

While Fischer esterification is the standard, other synthetic strategies may be employed depending on the availability of starting materials and desired scale:

  • Direct Esterification Using Acid Chlorides: Conversion of the benzoic acid to the corresponding acid chloride followed by reaction with ethanol can be used but involves more reactive and hazardous intermediates.
  • Transesterification: Starting from methyl or other esters of 5-(tert-butyl)-2-methylbenzoic acid, ethanolysis under acidic or basic catalysis can yield the ethyl ester.
  • Catalyst Variations: Lewis acids or solid acid catalysts can be used to improve selectivity and reduce corrosion issues associated with mineral acids.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material 5-(tert-butyl)-2-methylbenzoic acid Purity affects yield
Alcohol Ethanol (anhydrous or excess) Excess ethanol drives equilibrium
Catalyst Sulfuric acid, p-toluenesulfonic acid Acid strength influences rate
Solvent Often none (neat) or ethanol as solvent Sometimes toluene or benzene used for azeotropic removal of water
Temperature Reflux (~78 °C for ethanol) Ensures reaction completion
Reaction Time 4–12 hours Depends on scale and catalyst
Yield Typically 80–95% High purity reagents and optimized conditions improve yield
Purification Distillation, recrystallization Removes unreacted acid and catalyst residues

Research Findings and Optimization

  • Catalyst Efficiency: Studies show that using solid acid catalysts such as acidic ion-exchange resins can enhance catalyst recovery and reduce environmental impact compared to sulfuric acid.
  • Continuous Flow Processing: Industrial research indicates that continuous flow esterification improves heat transfer and reaction control, leading to higher throughput and consistent product quality.
  • Water Removal Techniques: Employing azeotropic distillation or molecular sieves during the reaction helps remove water, shifting equilibrium toward ester formation and increasing yield.
  • Reaction Monitoring: Use of in-line spectroscopic methods (e.g., IR or NMR) allows real-time monitoring of esterification progress, enabling precise control over reaction time and conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(tert-butyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (Na

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, synthesis routes, and properties:

Compound Name Substituents Synthesis Method Key Properties/Applications Evidence ID
Ethyl 5-(tert-butyl)-2-methylbenzoate 5-(tert-butyl), 2-methyl, ethyl ester Not explicitly detailed (analogous to ) High lipophilicity; potential drug intermediate N/A
Methyl 5-(chloromethyl)-2-methylbenzoate 5-(chloromethyl), 2-methyl, methyl ester Halogenation of methyl benzoate derivatives Reactive chloromethyl group for further functionalization
tert-butyl 5-bromo-2-methylbenzoate (40) 5-bromo, 2-methyl, tert-butyl ester Suzuki coupling with boronic acid Intermediate for cross-coupling reactions
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate Thiadiazole-thio, ethyl ester Alkylation with ethyl chloroacetate Heterocyclic drug precursor
MSG009 (Benzoic acid derivative) 5-((6-chloro-imidazo[4,5-b]pyridinyl)oxy), 2-methyl, carboxylic acid Hydrolysis of methyl ester intermediate AMPK activator; therapeutic candidate

Key Observations

Bromo and amino substituents (e.g., in compounds 40 and 47, –7) enable further functionalization via cross-coupling or amidation, highlighting the versatility of benzoate scaffolds in drug synthesis .

Ester Stability and Hydrolysis :

  • Ethyl esters (e.g., this compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., MSG009’s precursor in ) due to increased alkyl chain length, impacting bioavailability .

Biological Activity :

  • Heterocyclic derivatives like Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate () demonstrate how ester-linked heterocycles enhance pharmacological profiles, whereas tert-butyl-substituted benzoates may prioritize metabolic stability .

Synthetic Methodologies :

  • Palladium-catalyzed Suzuki coupling () and HATU-mediated amidation () are prevalent for constructing complex benzoate derivatives, ensuring high yields and regioselectivity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 5-(tert-butyl)-2-methylbenzoate derivatives in academic settings?

The phosphine-catalyzed [3+2] annulation reaction is a primary method for synthesizing pyrroline derivatives of this compound. For example, tributylphosphine (Bu₃P) catalyzes the reaction between ethyl 5,5-dimethylhexa-2,3-dienoate and (E)-N-benzylidene-4-methylbenzenesulfonamide, yielding ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate . Key steps include:

  • Reagent preparation : Use Bu₃P with ≤5% tributylphosphine oxide impurity (verified via ³¹P NMR, δ −30.65 ppm for Bu₃P) .
  • Reaction monitoring : TLC (hexanes/ethyl acetate, 3:1) tracks reactant consumption (Rf = 0.54 for starting material) and product formation .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Catalyst purity : Impurities in Bu₃P (e.g., phosphine oxides) can reduce catalytic efficiency. Pre-purification via column chromatography or distillation is recommended .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in annulation reactions.
  • Temperature control : Slow addition of reagents at 0–5°C mitigates exothermic side reactions .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • TLC : For real-time monitoring of reaction progress .
  • ¹H/¹³C NMR : Assigns regiochemistry (e.g., distinguishing tert-butyl and methyl substituents).
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the regioselectivity of phosphine-catalyzed [3+2] annulations?

Electron-withdrawing groups (e.g., sulfonamide in (E)-N-benzylidene-4-methylbenzenesulfonamide) enhance electrophilicity at the allenoate β-carbon, directing nucleophilic attack by the imine to form the pyrroline core. Steric effects from the tert-butyl group further stabilize the transition state, favoring 5-membered ring formation .

Q. What mechanistic insights explain unexpected color changes during the reaction (e.g., clear to yellow)?

Color transitions correlate with intermediate formation. For example, the generation of zwitterionic phosphonium enolates (detected via in-situ IR or ³¹P NMR) may contribute to yellow coloration due to conjugated π-systems . Advanced monitoring tools like ReactIR or stopped-flow NMR can capture transient species.

Q. How can researchers resolve contradictions in reported yields when scaling up reactions?

  • Mass transfer limitations : Stirring efficiency and heat dissipation vary between small-scale (e.g., 10 mmol) and large-scale (>100 mmol) setups. Use computational fluid dynamics (CFD) modeling to optimize agitation .
  • Impurity profiles : Scale-up often amplifies minor impurities (e.g., <3% δ −17.35 ppm species in Bu₃P). Implement inline purification (e.g., continuous flow chromatography) .

Q. What strategies improve enantioselectivity in asymmetric annulations involving this compound?

  • Chiral phosphine ligands : BINAP-based catalysts induce stereocontrol via π-π interactions with aryl substituents .
  • Additives : Brønsted acids (e.g., acetic acid) stabilize intermediates and enhance facial selectivity .

Methodological Considerations

Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?

  • NOESY/ROESY : Differentiates between regioisomers by probing spatial proximity of tert-butyl and methyl groups.
  • DFT calculations : Predicts chemical shifts for proposed structures and validates assignments .

Q. What protocols ensure reproducibility in multi-step syntheses involving sensitive intermediates?

  • Moisture-free conditions : Use Schlenk lines for air-sensitive steps (e.g., phosphine handling).
  • Standardized workup : Quench reactions with aqueous NH₄Cl to decompose residual catalysts before extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.